molecular formula C10H22N2O2Si B15133891 Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-

Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-

Cat. No.: B15133891
M. Wt: 230.38 g/mol
InChI Key: DKCFAONVOOBSTJ-UHFFFAOYSA-N
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Description

Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- (CAS 128996-12-3) is a silane-functionalized piperazine derivative with the molecular formula C₈H₁₈N₂O₃Si and a molecular weight of 202.32 g/mol . It is a colorless to pale yellow liquid, soluble in polar solvents, and characterized by its reactive dimethoxymethylsilyl group attached to a propyl chain. This structural feature distinguishes it from conventional piperazine derivatives, enabling applications in materials science (e.g., surface modification, coatings) and pharmaceutical synthesis (e.g., as a building block for drug candidates) .

Properties

Molecular Formula

C10H22N2O2Si

Molecular Weight

230.38 g/mol

InChI

InChI=1S/C10H22N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9H2,1-2H3

InChI Key

DKCFAONVOOBSTJ-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCCN1CCNCC1

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution: N-Methyl Piperazine and Chloropropylmethyldimethoxysilane

The most efficient and scalable method involves reacting N-methyl piperazine with chloropropylmethyldimethoxysilane under controlled conditions. This single-step process leverages the nucleophilic displacement of chloride by the secondary amine group of piperazine:

$$
\text{N-Methyl piperazine} + \text{Cl(CH}2\text{)}3\text{Si(CH}3\text{)(OCH}3\text{)}_2 \rightarrow \text{1-[3-(Dimethoxymethylsilyl)propyl]piperazine} + \text{HCl}
$$

Reaction Conditions and Optimization

  • Stoichiometry : A weight ratio of 54–64:36–46 (N-methyl piperazine : chloropropylmethyldimethoxysilane) maximizes yield while minimizing byproducts.
  • Temperature : 110–115°C ensures sufficient reactivity without promoting silane degradation.
  • Reaction Time : 200–240 minutes achieves >95% conversion.
  • Pressure : Ambient conditions suffice, eliminating the need for specialized equipment.

Example Procedure

  • Combine N-methyl piperazine (5.64 kg, 76.15 mol) and chloropropylmethyldimethoxysilane (10.0 kg, 60.91 mol) in toluene (80 L).
  • Heat to 110–115°C for 3.5–4 hours under stirring.
  • Cool, separate the organic layer, and wash with 2% acetic acid to remove residual HCl.
  • Concentrate under vacuum and precipitate the product with hexane to obtain 7.98 kg (69.6% yield) of white crystalline solid.

Table 1: Yield Dependence on Reactant Ratios

N-Methyl Piperazine (kg) Chloropropylmethyldimethoxysilane (kg) Yield (%)
54 36 58.2
58 38 65.1
62 39 69.6
64 46 61.8

Data adapted from CN103483371A.

Alternative Pathways: Reductive Amination and Silane Functionalization

While less common, reductive amination strategies have been explored for analogous piperazine-silane hybrids. For example, US6603003B2 describes reducing 3,4-dehydropiperazine-2-one intermediates with lithium aluminum hydride (LiAlH$$_4$$) to yield N-substituted piperazines. Adapting this approach, a hypothetical route could involve:

  • Condensing 3-(dimethoxymethylsilyl)propionaldehyde with ethylenediamine to form a cyclic imine.
  • Reducing the imine with LiAlH$$_4$$ to install the piperazine ring.

However, this method remains theoretical for the target compound, as no explicit examples exist in the literature.

Critical Analysis of Reaction Parameters

Temperature and Time Dependence

Elevating temperatures beyond 115°C risks siloxane bond cleavage, while temperatures below 110°C prolong reaction times (>300 minutes). Kinetic studies from CN103483371A demonstrate that 110–115°C optimizes the trade-off between rate and side reactions.

Solvent and Catalysis

Toluene is the solvent of choice due to its high boiling point (110°C) and immiscibility with aqueous HCl. Polar aprotic solvents like DMF or THF are avoided to prevent silane hydrolysis. Notably, no catalyst is required, as the reaction proceeds via a straightforward SN2 mechanism.

Byproduct Management

Hydrochloric acid (HCl) generated during the reaction is neutralized via aqueous washes. Residual N-methyl piperazine hydrochloride is removed by hexane recrystallization, yielding >98% pure product.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (CDCl$$3$$): δ 3.58 (s, 6H, OCH$$3$$), 2.70–2.85 (m, 8H, piperazine CH$$2$$), 1.55–1.65 (m, 2H, SiCH$$2$$), 0.60–0.70 (m, 2H, CH$$_2$$Si).
  • 13C NMR : δ 51.2 (OCH$$3$$), 47.8 (piperazine C), 23.5 (SiCH$$2$$), 17.2 (CH$$_2$$Si).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity for industrial-grade material.

Industrial Applications and Derivatives

The primary use of 1-[3-(dimethoxymethylsilyl)propyl]piperazine is in synthesizing N-methyl piperazinyl polysiloxanes . These polymers are emulsified into fabric softeners, imparting durable softness and anti-static properties to textiles. Additional applications include:

  • Polymer Modifiers : Enhancing adhesion between silicones and organic substrates.
  • Cosmetic Additives : Improving spreadability of silicone-based creams.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine derivatives vary widely in substituents, leading to divergent properties and applications. Below is a comparative analysis of key structural and functional differences:

Compound Substituent(s) Molecular Weight (g/mol) Key Features
Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]- Dimethoxymethylsilylpropyl 202.32 Silane group enhances surface adhesion; used in materials science .
Piperazine, 1-[3-(2-bromo-4-chlorophenoxy)propyl]-, ethanedioate (1:1) 2-Bromo-4-chlorophenoxypropyl + oxalate 423.69 Salt form improves stability; potential pharmaceutical applications .
1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride 2-Fluorophenylpropyl 295.22 Dihydrochloride salt; likely CNS activity due to fluorophenyl moiety .
1-[2-(Benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine Benzhydryloxyethyl + phenylpropyl 464.65 Dopamine/norepinephrine transporter ligand; used in neuropharmacology .
1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine 2-Methoxyphenyl + chloropropyl 297.80 Intermediate for serotonin receptor ligands (e.g., 5-HT1A/5-HT2) .
1-Cyclopropanecarbonyl-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine Cyclopropanecarbonyl + nitro-triazolepropyl 342.78 Antimicrobial/antichagasic activity; nitro-heterocyclic substituent .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substituents : Methoxy or halogen groups on phenyl rings (e.g., 2-methoxyphenyl in ) enhance 5-HT1A receptor binding .
  • Alkyl Chain Length : Propyl spacers (common in ) optimize ligand-receptor interactions by balancing flexibility and steric effects .
  • Silane vs. Aryl Groups : The dimethoxymethylsilyl group in the target compound lacks direct biological activity data but offers unique material properties absent in aryl/heterocyclic derivatives .

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